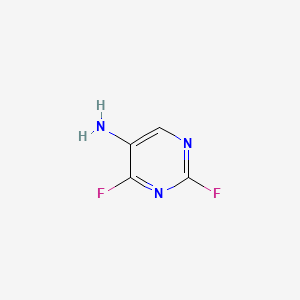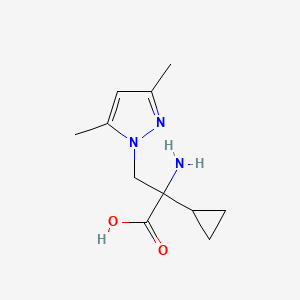
5,6,7,8-Tetrahydroquinoline-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydroquinoline-2-thiol is an organic compound with the molecular formula C9H11NS It is a derivative of quinoline, characterized by the presence of a thiol group at the second position and a partially saturated quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydroquinoline-2-thiol typically involves the reaction of 5,6,7,8-tetrahydroquinoline with sulfur-containing reagents. One common method is the reaction of 5,6,7,8-tetrahydroquinoline with hydrogen sulfide (H2S) in the presence of a catalyst under controlled temperature and pressure conditions . Another approach involves the use of thiourea as a sulfur source, where 5,6,7,8-tetrahydroquinoline is reacted with thiourea in the presence of a base such as sodium hydroxide (NaOH) to yield the desired thiol compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydroquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydroquinoline derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydroquinoline derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
5,6,7,8-Tetrahydroquinoline-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as hepatoprotective and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 5,6,7,8-tetrahydroquinoline-2-thiol involves its interaction with various molecular targets and pathways. For instance, its hepatoprotective effect is attributed to the inhibition of autophagy in liver cells, which helps in reducing liver damage and fibrosis . The compound may also exert its effects through the modulation of oxidative stress and inflammation pathways .
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the thiol group and has different chemical properties.
2-Methyl-5,6,7,8-tetrahydroquinoline: Contains a methyl group at the second position instead of a thiol group.
4-Phenyltetrahydroquinoline: Contains a phenyl group at the fourth position, leading to different biological activities
Uniqueness
5,6,7,8-Tetrahydroquinoline-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H11NS |
|---|---|
分子量 |
165.26 g/mol |
IUPAC名 |
5,6,7,8-tetrahydro-1H-quinoline-2-thione |
InChI |
InChI=1S/C9H11NS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h5-6H,1-4H2,(H,10,11) |
InChIキー |
PQIRTBUCJACOHR-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=CC(=S)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


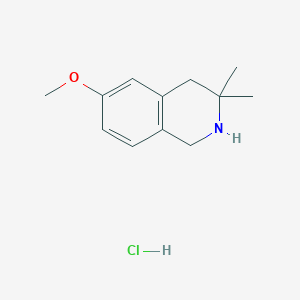

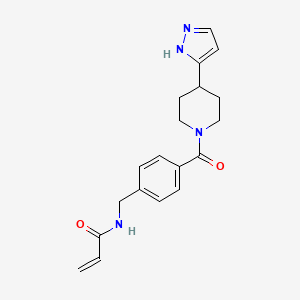
![rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid](/img/structure/B13521546.png)
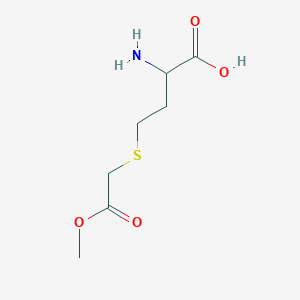
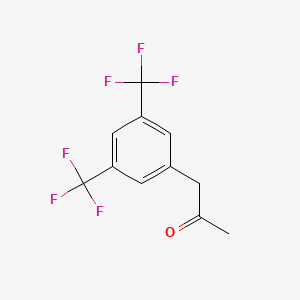
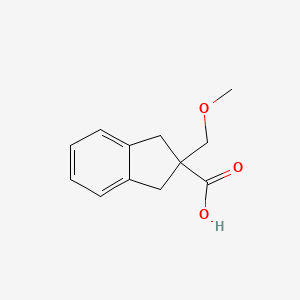
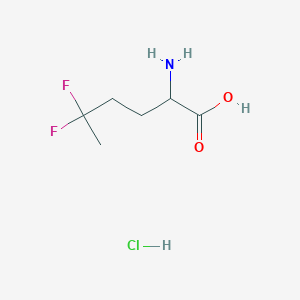
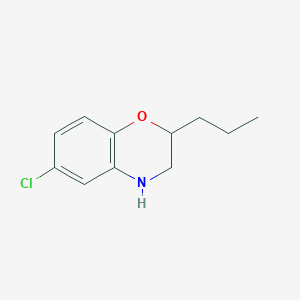
![1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B13521572.png)
![{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13521579.png)

